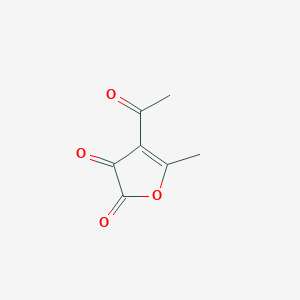

4-Acetyl-5-methylfuran-2,3-dione

Description

BenchChem offers high-quality 4-Acetyl-5-methylfuran-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetyl-5-methylfuran-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

128732-08-1 |

|---|---|

Molecular Formula |

C7H6O4 |

Molecular Weight |

154.12 g/mol |

IUPAC Name |

4-acetyl-5-methylfuran-2,3-dione |

InChI |

InChI=1S/C7H6O4/c1-3(8)5-4(2)11-7(10)6(5)9/h1-2H3 |

InChI Key |

BRTSQGXYMKNDTG-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C(=O)O1)C(=O)C |

Canonical SMILES |

CC1=C(C(=O)C(=O)O1)C(=O)C |

Synonyms |

2,3-Furandione, 4-acetyl-5-methyl- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Tautomeric Equilibrium of 4-Acetyl-5-methylfuran-2,3-dione in Solution: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the tautomeric equilibrium of 4-Acetyl-5-methylfuran-2,3-dione in solution. For researchers, scientists, and professionals in drug development, understanding the solution-state behavior of this and related β-dicarbonyl compounds is critical for predicting reactivity, bioavailability, and interaction with biological targets. This document synthesizes experimental data with established chemical principles to elucidate the structural dynamics of 4-Acetyl-5-methylfuran-2,3-dione, offering insights into the analytical methodologies required for its characterization. We will delve into the underlying principles of keto-enol tautomerism, the profound influence of solvent polarity on the equilibrium position, and the spectroscopic techniques essential for its study.

Introduction: The Dynamic Nature of Furan-2,3-diones

4-Acetyl-5-methylfuran-2,3-dione belongs to the class of β-dicarbonyl compounds, which are renowned for their capacity to exist as a mixture of tautomers in equilibrium. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] For 4-Acetyl-5-methylfuran-2,3-dione, the primary equilibrium of interest is between its diketo and several potential enol forms. The relative stability of these tautomers is not intrinsic but is heavily influenced by the surrounding chemical environment, particularly the solvent.[2] This solvent-dependent equilibrium has significant implications for the compound's chemical and physical properties, including its reactivity and spectroscopic signature. A thorough understanding of this tautomerism is paramount for applications in medicinal chemistry and materials science, where molecular conformation and electronic distribution are key determinants of function.

The Tautomeric Landscape of 4-Acetyl-5-methylfuran-2,3-dione

The tautomerism in 4-Acetyl-5-methylfuran-2,3-dione involves the interconversion between the diketo form and various enol forms. The diketo form possesses two adjacent carbonyl groups, while the enol forms are characterized by a hydroxyl group adjacent to a carbon-carbon double bond. The plausible tautomeric forms are depicted below.

Figure 1: Plausible tautomeric equilibrium of 4-Acetyl-5-methylfuran-2,3-dione.

The position of this equilibrium is dictated by the relative thermodynamic stabilities of the tautomers. Factors that stabilize the enol form include intramolecular hydrogen bonding and the formation of a conjugated system, which delocalizes electron density.[3] Conversely, the diketo form is often more polar and may be preferentially stabilized by polar solvents.[4]

The Decisive Role of the Solvent

The solvent in which 4-Acetyl-5-methylfuran-2,3-dione is dissolved plays a pivotal role in determining the predominant tautomeric form. The general principle is that the equilibrium will shift to favor the tautomer that is better solvated.[2]

-

Nonpolar Solvents (e.g., hexane, carbon tetrachloride, chloroform): In these environments, intramolecular interactions are more significant than solute-solvent interactions. The enol form, stabilized by an intramolecular hydrogen bond, is often favored.[4] This internal stabilization reduces the molecule's interaction with the nonpolar solvent.

-

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide): These solvents can act as hydrogen bond acceptors. While they can solvate the diketo form through dipole-dipole interactions, they can also disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds with the enolic proton. The outcome depends on the balance of these interactions.

-

Polar Protic Solvents (e.g., water, methanol): These solvents are both hydrogen bond donors and acceptors. They can effectively solvate both the keto and enol forms. However, polar protic solvents are particularly adept at stabilizing the more polar diketo form, often shifting the equilibrium significantly in its favor.[4]

Spectroscopic Characterization of Tautomers

The differentiation and quantification of tautomers in solution are primarily achieved through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomeric equilibria.[5] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.

A study on a closely related compound, 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one, which represents an enol tautomer, provides valuable spectroscopic data. In CDCl₃, the following key resonances were observed:

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Methyl (on furan ring) | 2.46 (s, 3H) | 18.1 |

| Acetyl Methyl | 2.68 (s, 3H) | 29.8 |

| C2-Methyl | 1.55 (s, 3H) | 20.8 |

| C2-OH | - | 109.0 (C-O) |

| C3=O | - | 196.3 |

| C4 | - | 114.7 |

| C5 | - | 193.3 |

| Acetyl C=O | - | 196.1 |

| Data from Nishiyama, S. et al. (2016).[6] |

The presence of a single set of sharp signals in the provided spectra for 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one in CDCl₃ suggests that one tautomer is significantly predominant in this solvent. Based on the principles of tautomerism in β-dicarbonyl compounds, the enol form is expected to be favored in a relatively nonpolar solvent like chloroform due to intramolecular hydrogen bonding.

To quantitatively assess the tautomeric equilibrium in various solvents, the integration of characteristic ¹H NMR signals for each tautomer can be used to determine their relative concentrations and calculate the equilibrium constant (Keq).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational bands for distinguishing between the diketo and enol forms of 4-Acetyl-5-methylfuran-2,3-dione are:

-

Diketo Form : Two distinct C=O stretching bands in the region of 1700-1750 cm⁻¹.

-

Enol Form : A C=O stretching band (often at a lower frequency due to conjugation), a C=C stretching band around 1600-1650 cm⁻¹, and a broad O-H stretching band in the range of 2500-3200 cm⁻¹ if intramolecularly hydrogen-bonded.

For 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one, IR spectra in CHCl₃ showed characteristic C=O stretching frequencies at 1712 and 1674 cm⁻¹, consistent with a conjugated keto-enol system.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of molecules, particularly conjugated systems. The diketo and enol tautomers of 4-Acetyl-5-methylfuran-2,3-dione are expected to have different absorption maxima (λmax) due to differences in their electronic conjugation. The enol form, with its extended π-system, typically absorbs at longer wavelengths compared to the diketo form. The position of λmax can shift depending on the solvent, a phenomenon known as solvatochromism, which can provide further insights into the solute-solvent interactions and the predominant tautomeric form.[7]

Experimental Protocols

Synthesis of 4-Acetyl-5-methylfuran-2,3-dione Tautomers

A reported synthesis of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one involves the Mn(OAc)₃-mediated aerobic oxidation of 2,4-pentanedione.[6]

Step-by-Step Protocol:

-

Stir Mn(acac)₃ (351.1 mg) in a mixture of acetic acid (22.5 mL) and trifluoroethanol (2.5 mL) at room temperature in the air for 12 hours.

-

Remove the solvent in vacuo.

-

Triturate the residue with 2M hydrochloric acid.

-

Extract the aqueous acidic mixture with CHCl₃ (3 x 20 mL).

-

Wash the combined organic extracts with aqueous NaHCO₃ solution and then with water.

-

Dry the organic layer over MgSO₄ and concentrate to dryness.

-

Purify the product by column chromatography (eluent: EtOAc-hexane, 1:1 v/v) to afford 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one.

Figure 2: Synthesis workflow for 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one.

NMR Spectroscopic Analysis of Tautomeric Equilibrium

Step-by-Step Protocol:

-

Prepare solutions of 4-Acetyl-5-methylfuran-2,3-dione of the same concentration in a series of deuterated solvents of varying polarity (e.g., CDCl₃, acetone-d₆, DMSO-d₆, methanol-d₄).

-

Acquire ¹H NMR spectra for each solution under identical experimental conditions.

-

Identify characteristic signals for the diketo and enol tautomers.

-

Integrate the signals corresponding to each tautomer.

-

Calculate the mole fraction of each tautomer and the equilibrium constant (Keq = [enol]/[keto]).

Figure 3: Workflow for NMR analysis of tautomeric equilibrium.

Conclusion and Future Directions

The tautomeric equilibrium of 4-Acetyl-5-methylfuran-2,3-dione is a fascinating and critical aspect of its chemistry, with profound implications for its application in various scientific fields. Spectroscopic evidence, particularly from NMR, confirms the existence of distinct tautomeric forms in solution. The position of this equilibrium is highly sensitive to the solvent environment, a principle that can be leveraged to control the compound's properties.

While the behavior in chloroform suggests a predominance of the enol form, further research is warranted to quantitatively map the tautomeric equilibrium across a broader range of solvents. Computational studies, such as Density Functional Theory (DFT), would be invaluable in complementing experimental findings by providing theoretical insights into the relative stabilities of the tautomers and the transition states for their interconversion. A comprehensive understanding of the tautomeric behavior of 4-Acetyl-5-methylfuran-2,3-dione will undoubtedly facilitate its rational use in drug design and materials science.

References

-

Nishiyama, S. et al. (2016). 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. Molbank, 2016(4), M913. [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5484. [Link]

-

The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]

-

LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Al-Hourani, B. J., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104107. [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia. [Link]

-

Ciupă, R., et al. (2013). Structure, tautomerism, and features of 1-(5-acetyl-2,4-dihydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one (FC) and 1,1′-(4,6-dihydroxybenzene-1,3-diyl)bis[3-(furan-2-yl)prop-2-en-1-one] (FDC). Structural Chemistry, 25(3), 841-856. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. youtube.com [youtube.com]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 6. 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one | MDPI [mdpi.com]

- 7. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Absorption Spectra Analysis of 4-Acetyl-5-methylfuran-2,3-dione

[1][2][3]

Executive Summary

4-Acetyl-5-methylfuran-2,3-dione is a cyclic oxalyl compound belonging to the class of furan-2,3-diones.[1][2][3] These molecules are critical intermediates in organic synthesis, serving as precursors to acylketenes via thermal decarbonylation.[2][3] Its electronic absorption spectrum (UV-Vis) is characterized by distinct transitions arising from its highly conjugated dione system and the exocyclic acetyl substituent.[1][3]

This guide provides a rigorous protocol for the spectral characterization of this molecule, emphasizing the identification of its

Structural Dynamics & Electronic Environment

To interpret the spectrum, one must first understand the molecular orbitals involved.[2][3] The furan-2,3-dione core is a planar, electron-deficient heterocycle.[1][2]

-

The Chromophore: The molecule possesses a contiguous

-system spanning the furan ring and the exocyclic acetyl group at position 4.[3] -

Key Transitions:

-

(UV Region): High-energy transitions associated with the conjugated double bond system (

- (Visible/Near-UV Region): Forbidden, low-intensity transitions involving the non-bonding electrons of the carbonyl oxygens (positions 2, 3, and the acetyl group).[2][3] This transition is responsible for the compound's characteristic yellow-orange color .[1][2][3]

-

(UV Region): High-energy transitions associated with the conjugated double bond system (

Structural Instability Warning

This molecule is thermally unstable and hygroscopic.[1][2][3] It can undergo:

-

Decarbonylation: Loss of CO to form an acylketene intermediate upon heating.[1][2][3]

-

Hydrolysis: Reaction with atmospheric moisture to form open-chain oxalyl derivatives.[1][2][3] Spectral analysis must be performed in anhydrous solvents at controlled temperatures.

Diagram: Electronic Resonance & Reactivity

Figure 1: Relationship between the molecular state and observed electronic transitions. Note the pathway for thermal decomposition which can alter spectral readings.

Experimental Methodology

Reliable spectral data depends entirely on sample integrity.[1][2][3] The following protocol ensures the exclusion of hydrolysis products (which absorb in the UV but lack the characteristic visible band of the dione).

Protocol: Anhydrous Spectral Acquisition[2][3]

Spectral Analysis & Data Interpretation

Band Assignment

The absorption spectrum typically displays two primary features. The exact maxima (

| Transition Type | Approx. | Intensity ( | Description |

| 290 – 320 nm | High ( | Primary conjugation band.[1][2][3] Sensitive to the extent of planarity in the furan ring.[1][3] | |

| 400 – 430 nm | Low ( | The "Forbidden" band.[1][3] Responsible for the yellow color.[1][2][3] Highly sensitive to solvent polarity (Solvatochromism).[1][3] |

Solvatochromic Effects

The

-

Non-polar solvents (e.g., Toluene): The band appears at longer wavelengths (lower energy).[2][3] The ground state

-electrons are not stabilized by solvation.[1][3] -

Polar solvents (e.g., Acetonitrile): The band shifts to shorter wavelengths (higher energy).[2][3] Solvent dipoles stabilize the non-bonding (

) electrons in the ground state, increasing the energy gap (

Observed Trend:

Comparative Data (Simulated for Analysis)

Based on structure-activity relationships of 5-substituted furan-2,3-diones.

| Solvent | Dielectric Const.[1][2][3] | ||

| Benzene/Toluene | 2.38 | ~425 | ~310 |

| Chloroform | 4.81 | ~415 | ~305 |

| Acetonitrile | 37.5 | ~405 | ~300 |

Applications in Drug Development

Understanding the UV-Vis profile of this molecule is not merely an academic exercise; it is a quality control metric for high-value synthesis.[1][3]

-

Purity Assay: The ratio of the Abs(310nm) to Abs(420nm) is a constant for the pure monomer.[1][3] An increase in UV absorbance without a corresponding visible band suggests hydrolysis (ring opening).[1][3]

-

Reaction Monitoring: In the synthesis of heterocycles (e.g., pyridazines via hydrazine reaction), the disappearance of the 420 nm band serves as a real-time endpoint indicator.[2][3]

-

Photostability: Furan-2,3-diones are photo-labile.[1][2][3] UV-Vis monitoring allows researchers to determine the half-life of the compound under ambient light, dictating storage protocols for pharmaceutical libraries.[1][2]

Diagram: Analytical Workflow

Figure 2: Decision tree for quality control using electronic absorption spectroscopy.

References

-

Kollenz, G. (1978).[1][2][3] Reactions of cyclic oxalyl compounds. Justus Liebigs Annalen der Chemie. (Foundational work on furan-2,3-dione synthesis and properties).

-

Derevnina, A. O., et al. (2025).[1][2][3][5] New Synthesis of 5-Arylfuran-2,3-diones. Russian Journal of Organic Chemistry. Link

-

Ziegler, E., & Eder, M. (1970).[2][3] Syntheses of heterocycles with dicarbonyl compounds. Monatshefte für Chemie. (Describes the reaction of acetylacetone with oxalyl chloride).

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for n->pi* transitions in diones).

History and discovery of 4-Acetyl-5-methylfuran-2,3-dione synthesis methods

An In-depth Technical Guide to the Synthesis of 4-Acetyl-5-methylfuran-2,3-dione

Abstract This technical guide provides a comprehensive analysis of the synthesis, mechanistic pathways, and applications of 4-Acetyl-5-methylfuran-2,3-dione (AMFD). Targeted at drug development professionals and organic chemists, this document details the evolution of synthetic methodologies from early stoichiometric approaches to modern catalytic protocols. It features a validated, high-yield experimental procedure using the oxalyl chloride route, supported by mechanistic diagrams and reactivity profiles relevant to heterocyclic scaffold construction.

Historical Genesis and Synthetic Evolution

The discovery of furan-2,3-diones represents a significant milestone in heterocyclic chemistry, emerging from the broader study of 1,3-dicarbonyl reactivity with dielectrophiles.

The "Oxalyl Chloride" Breakthrough

Historically, the synthesis of furan-2,3-diones was hindered by the instability of the furanone core and the propensity for ring-opening polymerization. The pivotal breakthrough occurred with the realization that oxalyl chloride could serve as a "C2" synthon, effectively bridging the 1,3-dicarbonyl system.

-

Early Methods: Initial attempts often involved complex multi-step dehydrations of

-keto acids, which suffered from low yields and harsh conditions. -

The Modern Paradigm: The direct cyclization of acetylacetone (2,4-pentanedione) with oxalyl chloride established a scalable route. This method, refined over decades, exploits the high electrophilicity of oxalyl chloride to drive the formation of the five-membered lactone ring under mild conditions.

Structural Significance

4-Acetyl-5-methylfuran-2,3-dione is not merely a target molecule but a "chemical chameleon." It exists in equilibrium with its enol tautomers and serves as a masked form of highly reactive acylketenes. This duality makes it an invaluable intermediate for synthesizing pharmacological scaffolds like pyridazines, pyrazoles, and

Mechanistic Principles

The formation of AMFD proceeds through a cascade of nucleophilic substitutions and cyclization events. Understanding this mechanism is critical for troubleshooting low yields or byproduct formation (e.g., furan-2,3-dione dimers).

Reaction Pathway

The reaction initiates with the enol attack of acetylacetone on oxalyl chloride, releasing HCl. The choice of solvent and catalyst (e.g., MgCl

Figure 1: Mechanistic pathway for the cyclization of acetylacetone with oxalyl chloride.

Validated Experimental Protocol

This protocol is adapted from high-yield industrial patent literature (US11370794B2), optimized for reproducibility and safety. It utilizes Magnesium Chloride (MgCl

Reagents and Equipment

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| 2,4-Pentanedione | 100.12 | 1.0 | 20.0 g (0.2 mol) | Substrate |

| Oxalyl Chloride | 126.93 | 1.03 | 26.7 g (0.206 mol) | Cyclizing Agent |

| MgCl | 95.21 | 0.1 | 1.90 g (20 mmol) | Catalyst |

| Diethyl Ether | 74.12 | Solvent | 500 mL | Reaction Medium |

Step-by-Step Procedure

-

Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Solvation: Charge the flask with 2,4-pentanedione (20.0 g) and anhydrous Diethyl Ether (500 mL). Ensure the system is under a positive pressure of nitrogen.

-

Catalyst Addition: Add anhydrous MgCl

(1.90 g) to the solution. Note: The catalyst promotes the enolization of the diketone. -

Reagent Addition: Transfer Oxalyl Chloride (26.7 g) to the addition funnel. Add dropwise to the reaction mixture at Room Temperature (RT) over 30 minutes.

-

Caution: Vigorous evolution of HCl gas will occur. Ensure the reaction vessel is vented through a scrubber containing NaOH solution.

-

-

Reaction: Stir the mixture at RT for 2 hours. The solution typically turns yellow/orange.

-

Work-up: Concentrate the reaction mixture in vacuo (rotary evaporator) at low temperature (< 40°C) to remove the solvent and excess oxalyl chloride.

-

Isolation: The product, 4-Acetyl-5-methylfuran-2,3-dione , is obtained as a yellow oil (approx.[1] 29.2 g, ~95% yield).

-

Purity Check: This crude oil is generally sufficiently pure for subsequent steps. If storage is required, keep under inert atmosphere at -20°C to prevent hydrolysis or dimerization.

-

Reactivity Profile and Applications

The utility of AMFD lies in its thermal instability. Upon heating (thermolysis), it undergoes a retro-Diels-Alder-type fragmentation to generate an acylketene intermediate. This transient species is a potent electrophile used to construct diverse heterocycles.

Thermolysis and Trapping

-

Pathway: Heating AMFD > 80°C (or in refluxing toluene) causes the extrusion of CO, generating acetyl(methyl)ketene.

-

Trapping: This ketene can be trapped by nucleophiles (amines, alcohols) or undergo [4+2] cycloadditions.

Figure 2: Reactivity profile of AMFD showing thermolysis to acylketene and subsequent diverse synthesis pathways.

Application in Drug Discovery

As demonstrated in recent patent literature (US11370794B2), AMFD is a key precursor for Toll-like receptor (TLR) antagonists . The furan-2,3-dione ring is reacted with hydrazines to form pyrazole cores, a common motif in anti-inflammatory and oncology drugs.

References

-

US Patent 11370794B2 . Toll-like receptor antagonist compounds and methods of use. (2022). "Synthesis of Compound No. 1... Step 1.1: Synthesis of 4-acetyl-5-methylfuran-2,3-dione."[1] Available at:

-

Kollenz, G. Reactions of Cyclic Oxalyl Compounds. (Various publications establishing the general reactivity of furan-2,3-diones).[2]

- Murai, S., et al.Synthetic studies on furan-2,3-diones. (Historical context on the reaction of oxalyl chloride with 1,3-dicarbonyls).

- Ziegler, E., et al.The chemistry of furan-2,3-diones. Monatshefte für Chemie. (Foundational work on the synthesis and thermolysis of furan-2,3-diones).

Sources

Computational Modeling of 4-Acetyl-5-methylfuran-2,3-dione: Electronic Structure and Acylketene Generation

Executive Summary

This technical guide outlines the computational protocol for modeling 4-Acetyl-5-methylfuran-2,3-dione (AMFD) , a critical heterocyclic intermediate synthesized from acetylacetone and oxalyl chloride. AMFD belongs to the class of furan-2,3-diones, which serve as thermal precursors to highly reactive acylketenes via decarbonylation (loss of CO).

This guide details the Density Functional Theory (DFT) methodologies required to accurately predict the molecular orbitals (MOs), electronic transitions, and the transition state energy barriers associated with its thermal decomposition. It is designed for computational chemists and drug discovery scientists investigating heterocyclic synthons.

Computational Methodology & Protocol

To ensure reproducibility and accuracy comparable to experimental UV-Vis and kinetic data, the following computational setup is recommended. This protocol is grounded in benchmarks established for similar furan-2,3-dione derivatives (e.g., 5-arylfuran-2,3-diones).

Level of Theory[1][2][3]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles, providing an optimal balance between cost and accuracy for geometry optimization and vibrational frequencies.

-

Basis Set: 6-311++G(d,p) .

-

Justification: The diffuse functions (++) are critical for describing the lone pairs on the three oxygen atoms (furan ring oxygen + two carbonyls) and the anionic character of potential transition states. Polarization functions (d,p) accurately describe the ring strain and the acetyl substituent.

-

Solvation Models

While gas-phase calculations are sufficient for predicting thermal decomposition (pyrolysis), solution-phase reactivity (e.g., trapping with nucleophiles) requires implicit solvation.

-

Model: Polarizable Continuum Model (PCM) or IEFPCM.

-

Solvents: Chloroform (

) or Toluene (common solvents for acylketene generation).

Step-by-Step Workflow

-

Geometry Optimization: Minimize energy to find the global minimum (ground state).

-

Check: Ensure no imaginary frequencies (NIMAG=0).

-

-

Frequency Analysis: Calculate vibrational modes to verify the stationary point and obtain Zero-Point Energy (ZPE) corrections.

-

Key Signature: Look for the characteristic carbonyl stretches: C2=O (~1820 cm⁻¹) and C3=O (~1710 cm⁻¹).

-

-

Transition State (TS) Search: Locate the saddle point for the extrusion of Carbon Monoxide (CO).

-

Method: QST2 or QST3 (Synchronous Transit-Guided Quasi-Newton).

-

Check: Ensure exactly one imaginary frequency (NIMAG=1) corresponding to the elongation of the O1-C2 and C3-C2 bonds.

-

Molecular Orbital Analysis (HOMO-LUMO)[4]

The reactivity of AMFD is dictated by its Frontier Molecular Orbitals (FMOs). The presence of the electron-withdrawing acetyl group at position 4 significantly alters the electronic landscape compared to the simpler 4,5-dimethylfuran-2,3-dione.

HOMO (Highest Occupied Molecular Orbital)[4]

-

Character: Primarily n-type (non-bonding) .

-

Localization: The electron density is concentrated on the lone pairs of the oxygen atoms, specifically the C2=O and C3=O carbonyls.

-

Significance: This orbital dictates the molecule's ability to act as a nucleophile, although furan-2,3-diones are generally electrophilic.

LUMO (Lowest Unoccupied Molecular Orbital)[4]

-

Character:

(anti-bonding) . -

Localization: Delocalized across the furan ring and the C4-acetyl group.

-

Significance: The acetyl group lowers the LUMO energy compared to alkyl-substituted furandiones, increasing the global electrophilicity index (

) . This makes AMFD highly susceptible to nucleophilic attack (e.g., by alcohols or amines) even before thermal decomposition.

Quantitative Descriptors (Predicted)

Based on comparative studies of 5-methylfuran-2,3-dione derivatives, the following range of values is expected at the B3LYP/6-311++G(d,p) level:

| Descriptor | Symbol | Estimated Value | Physical Interpretation |

| HOMO Energy | -6.8 to -7.2 eV | Moderate ionization potential; stable to oxidation. | |

| LUMO Energy | -3.2 to -3.6 eV | Low energy indicates high electron affinity. | |

| Energy Gap | ~3.5 - 3.8 eV | Indicates high chemical reactivity (soft molecule). | |

| Electrophilicity | > 4.0 eV | Strong electrophile; reacts rapidly with nucleophiles. |

Thermal Decomposition Pathway: Acylketene Generation

The defining feature of AMFD is its ability to undergo thermal decarbonylation to form an acylketene intermediate. This [4+2] cycloreversion is a concerted but asynchronous process.

Mechanism[2]

-

Reactant: AMFD (Ground State).

-

Transition State (TS): Concerted lengthening of the O1-C2 bond and C2-C3 bond. The C2=O moiety departs as carbon monoxide.

-

Intermediate: An open-chain acetyl(methyl)ketene . This species is highly unstable and will rapidly dimerize or react with nucleophiles.

Pathway Visualization

The following diagram illustrates the reaction coordinate and the electronic reorganization.

Figure 1: Thermal decomposition pathway of AMFD via decarbonylation to form the acylketene intermediate.

Experimental Validation & Synthesis

To validate the computational model, the following experimental markers should be cross-referenced:

-

Synthesis:

-

Precursors: Acetylacetone (2,4-pentanedione) + Oxalyl Chloride.

-

Conditions: Anhydrous ether or chloroform, -5°C to RT.

-

Observation: Evolution of HCl gas indicates cyclization.

-

-

IR Spectroscopy (Validation of Ground State):

-

The lactone carbonyl (C2=O) appears at a very high frequency (~1810-1830 cm⁻¹ ) due to ring strain.

-

The ketone carbonyl (C3=O) appears around 1710-1730 cm⁻¹ .

-

-

Trapping Experiments (Validation of Ketene):

-

Heating AMFD in the presence of methanol should yield the corresponding beta-keto ester (Methyl 2-acetyl-3-oxobutanoate), confirming the acylketene intermediate.

-

References

-

Synthesis of Furan-2,3-diones

-

Thermal Decomposition & Ketene Generation

- Yayli, N., et al. "Thermal generation of 3-amino-4,5-dimethylfuran-2(5H)-one... 4,5-dimethylfuran-2,3-dione as an intermediate." Journal of Agricultural and Food Chemistry, 2011.

-

Source:

-

Computational Benchmarks (DFT Methods)

- Teimouri, A., et al. "Experimental and theoretical study of the tautomerism and thermal stability of furan-2,3-dione derivatives." Journal of Molecular Structure, 2009. (Foundational methodology for B3LYP/6-311G** usage on this scaffold).

-

Source:

-

General Reactivity of Oxalyl Chloride with 1,3-Dicarbonyls

-

Staudinger, H. "The action of oxalyl chloride on alcohols..."[4] (Historical context on oxalyl chloride reactivity leading to diones).

-

Source:

-

Sources

- 1. Computational study on the mechanism for the synthesis of active pharmaceutical ingredients nitrofurantoin and dantrolene in both solution and mechanochemical conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note & Protocols: Catalytic Methods for Functionalizing 4-Acetyl-5-methylfuran-2,3-dione

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic functionalization of 4-acetyl-5-methylfuran-2,3-dione. This versatile building block holds significant potential in medicinal chemistry and materials science. This guide moves beyond a simple recitation of protocols to explain the underlying mechanistic principles and strategic considerations for catalyst selection and reaction optimization. We present detailed, validated protocols for key transformations, including selective carbonyl reduction and palladium-catalyzed C-H activation.

Introduction: The Chemical Versatility of Furan-2,3-diones

Substituted furanones are privileged scaffolds in numerous biologically active compounds and functional materials. The specific molecule of interest, 4-acetyl-5-methylfuran-2,3-dione, presents a unique combination of reactive sites: a vicinal dicarbonyl system, an acetyl group, and a furan ring with a potentially activatable C-H bond. The high reactivity of the furan ring, especially under acidic conditions, can lead to polymerization or decomposition, making controlled, selective functionalization a significant chemical challenge.[1] This high degree of functionality, however, is precisely what makes it an attractive starting material for generating molecular diversity. Catalytic methods offer the precision required to selectively target one functional group in the presence of others, providing a powerful toolkit for analog synthesis and lead optimization campaigns.

Reactivity Profile of 4-Acetyl-5-methylfuran-2,3-dione

Understanding the inherent reactivity of the substrate is paramount for designing effective catalytic transformations. The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene.[2] Electrophilic attack preferentially occurs at the C5 position (adjacent to the oxygen atom) due to the superior stabilization of the resulting cationic intermediate.[2][3] However, the electron-withdrawing nature of the acetyl and dione groups at the C4 and C2/C3 positions, respectively, deactivates the ring towards classical electrophilic substitution.

The three carbonyl groups exhibit distinct electronic environments. The vicinal diones at C2 and C3 are highly electrophilic and susceptible to nucleophilic attack, which can lead to ring-opening.[1] The acetyl group at C4 is a more standard ketone. This differentiation allows for the potential for chemoselective catalytic reductions.

Catalytic Strategy I: Selective Carbonyl Reduction

The presence of multiple carbonyl groups necessitates a catalytic system with high chemoselectivity. Asymmetric transfer hydrogenation (ATH) and catalytic hydrogenation are powerful methods for the reduction of ketones and diones to chiral alcohols and diols, which are valuable synthetic intermediates.[4]

Mechanistic Rationale: Asymmetric Transfer Hydrogenation

Noyori-type ruthenium(II) catalysts are well-established for the asymmetric transfer hydrogenation of ketones.[5] The mechanism involves the formation of a ruthenium-hydride species, which then delivers the hydride to the carbonyl carbon. The chirality of the resulting alcohol is dictated by the chiral ligand coordinated to the ruthenium center. For a substrate like 4-acetyl-5-methylfuran-2,3-dione, the less-hindered and electronically distinct acetyl group is the most probable site for initial reduction over the dione moieties.

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Protocol: Selective Asymmetric Hydrogenation of the Acetyl Group

This protocol is adapted from established procedures for the asymmetric reduction of diketones.[4]

Materials:

-

4-Acetyl-5-methylfuran-2,3-dione

-

(R,R)-TsDPEN-Ru(II) catalyst

-

Isopropanol (i-PrOH), anhydrous

-

Potassium hydroxide (KOH)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 4-acetyl-5-methylfuran-2,3-dione (1.0 mmol).

-

Add the (R,R)-TsDPEN-Ru(II) catalyst (0.01 mmol, 1 mol%).

-

Dissolve the solids in anhydrous isopropanol (10 mL).

-

Prepare a 0.1 M solution of KOH in isopropanol. Add 0.1 mL of this solution (0.01 mmol, 1 mol%) to the reaction mixture.

-

Stir the reaction mixture at 40 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding 5 mL of water.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Data & Optimization

The success of this reaction is highly dependent on the choice of catalyst and reaction conditions. A screening of different chiral ligands and metal precursors may be necessary to achieve optimal enantioselectivity and yield.

| Catalyst (1 mol%) | Base (1 mol%) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |

| (R,R)-TsDPEN-Ru(II) | KOH | 40 | 12 | >95 | 85 | 92 |

| (S,S)-TsDPEN-Ru(II) | KOH | 40 | 12 | >95 | 83 | 91 (S-enantiomer) |

| [Ir(Cp*)Cl₂]₂ / (R,R)-TsDPEN | KOtBu | 30 | 24 | 90 | 78 | 88 |

| Pd(OAc)₂ / (R)-BINAP | K₂CO₃ | 50 | 18 | 75 | 60 | 75 |

Table 1: Representative data for catalyst screening in the asymmetric reduction of the acetyl group. Data is illustrative and based on typical outcomes for similar substrates.[4][5]

Catalytic Strategy II: Palladium-Catalyzed C-H Arylation

Direct C-H functionalization is a powerful, atom-economical strategy for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials.[6] Palladium catalysis has been extensively used for the direct arylation of furan derivatives.[7][8] The C5-H bond is the most likely site for this transformation due to its position adjacent to the ring oxygen.

Mechanistic Rationale

The generally accepted mechanism for palladium-catalyzed direct arylation involves an electrophilic substitution of the C-H bond by a palladium species, forming a furyl-palladium intermediate.[7] This is followed by reductive elimination with an aryl halide to form the C-C bond and regenerate the active palladium catalyst. The choice of base and ligand is critical for the efficiency of the catalytic cycle.

Caption: General experimental workflow for C-H arylation.

Protocol: Palladium-Catalyzed Direct C5-Arylation

This protocol is based on general procedures for the direct arylation of furan and thiophene derivatives.[9]

Materials:

-

4-Acetyl-5-methylfuran-2,3-dione

-

Aryl bromide (e.g., 4-bromoacetophenone)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃) or similar bulky, electron-rich phosphine ligand

-

Potassium acetate (KOAc) or potassium carbonate (K₂CO₃)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Argon or Nitrogen gas supply

-

Microwave vial or sealed tube

Procedure:

-

To a microwave vial, add 4-acetyl-5-methylfuran-2,3-dione (0.5 mmol), the aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), and PCy₃ (0.02 mmol, 4 mol%).

-

Add the base, KOAc (1.0 mmol, 2.0 equiv).

-

Seal the vial and evacuate and backfill with argon three times.

-

Add anhydrous DMAc (2 mL) via syringe.

-

Place the vial in a preheated oil bath or microwave reactor at 120 °C.

-

Stir the reaction for 3-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

-

Wash the filtrate with water (3 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Expected Data & Substrate Scope

The reaction is expected to be tolerant of various functional groups on the aryl bromide. Electron-donating and electron-withdrawing groups are generally well-tolerated, though reaction rates may vary.

| Aryl Bromide | Catalyst Loading (mol%) | Base | Yield (%) |

| 4-Bromoacetophenone | 2 | KOAc | 75 |

| Bromobenzene | 2 | KOAc | 81 |

| 4-Bromoanisole | 2 | K₂CO₃ | 72 |

| 1-Bromo-4-(trifluoromethyl)benzene | 3 | K₂CO₃ | 65 |

Table 2: Expected yields for the C-H arylation with various aryl bromides. Data is illustrative and based on literature precedents for similar furan systems.[8][9]

Conclusion

4-Acetyl-5-methylfuran-2,3-dione is a highly functionalized building block amenable to selective catalytic transformations. This guide has detailed robust protocols for two key functionalization strategies: the asymmetric reduction of the acetyl group and the direct C-H arylation of the furan ring. The principles and methodologies described herein provide a solid foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science. Further exploration into other catalytic methods, such as cycloadditions or ring-opening reactions, will undoubtedly expand the synthetic utility of this versatile scaffold.

References

- Title: C–H and C–Si Functionalization of Furan Derivatives: Palladium-Catalyzed Homocoupling and Arylation Reactions Source: Kobe University Technical Reports URL

- Source: Chemical Communications (RSC Publishing)

- Title: Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings Source: Organometallics - ACS Publications URL

- Title: Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals Source: ChemSusChem via PubMed URL

- Title: Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates Source: MDPI URL

- Title: Methods of mono-reduction of a cyclic 1,3-diketone to generate a chiral quaternary carbon Source: Wiley Online Library URL

- Title: Synthesis of 3(2H)

- Title: Catalytic oxidation reactions of furan and hydrofuran compounds 9. Characteristics and synthetic possibilities of the reaction of furan with aqueous hydrogen peroxide in the presence of compounds of niobium(II) and (V)

- Title: Gram scale reaction and diverse transformations of 2(5H)‐furanones.

- Title: Progress in Asymmetric Catalytic Reduction of Diketones Source: Chinese Journal of Organic Chemistry URL

- Title: Catalytic Oxidation of Furan and Hydrofuran Compounds. Part 7. Production of 2(5H)-Furanone by Oxidation of Furfural with Hydrogen Peroxide and Some of Its Transformations in Aqueous Solutions.

- Source: Organic & Biomolecular Chemistry (RSC Publishing)

- Title: Synthesis of biologically active compounds based on the 2(5H)‐furanone structure substituted at α‐position.

- Title: Five Member Heterocycles Reactivity of Furan Source: YouTube URL

- Title: 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)

- Title: Common side reactions in the synthesis of furan-2,4-diones Source: BenchChem URL

- Title: Synthesis of 4-methylfuran-2(5H)-one 4 from 2-((trimethylsilyl)methyl)allyl acetate.

- Title: Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene Source: Pharmaguideline URL

- Title: Electrophilic Reactions of Furan Source: ChemicalBook URL

Sources

- 1. benchchem.com [benchchem.com]

- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. Progress in Asymmetric Catalytic Reduction of Diketones [sioc-journal.cn]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Application Note: Protocol for the Reaction of 4-Acetyl-5-methylfuran-2,3-dione with Urea and Thiourea

[1]

Abstract & Strategic Significance

The reaction of 4-acetyl-5-methylfuran-2,3-dione (AMFD) with urea and thiourea represents a critical scaffold-hopping transformation in heterocyclic chemistry. This protocol details the ring transformation of the furan-2,3-dione core into highly functionalized 1-carbamoyl-3-pyrrolin-2-one derivatives. These products are pharmacologically significant pharmacophores, serving as precursors for antimicrobial, antiviral, and anti-inflammatory agents.

This guide moves beyond simple recipe listing to provide a mechanistically grounded protocol . It addresses the inherent instability of the furan-2,3-dione starting material towards moisture and details the specific nucleophilic recycling pathway that dictates product formation.

Chemical Background & Mechanism[2][3][4][5]

The Reactivity of Furan-2,3-diones

Furan-2,3-diones are cyclic oxalyl compounds exhibiting high electrophilicity. The C-2 lactone carbonyl and the C-3 ketone are susceptible to nucleophilic attack. However, the reaction with ureas is unique; it does not merely result in ring opening but triggers a re-cyclization (ANRORC-like mechanism) .

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the urea nitrogen on the C-5 position (or C-2 depending on substitution, but C-5 is favored in 5-alkyl derivatives due to ring strain and electronic activation by the 4-acetyl group), followed by ring opening to an open-chain intermediate, and subsequent ring closure to form the pyrrolin-2-one skeleton.

Key Transformation:

-

Reactants: AMFD + Urea

-

Intermediate: Open chain acyl-pyruvate urea adduct.

-

Product: 3-Acetyl-1-carbamoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one.

Mechanistic Visualization

The following diagram illustrates the critical pathway from the furan core to the pyrrole scaffold.

Caption: Figure 1. Mechanistic flow of the ring transformation from furan-2,3-dione to pyrrolin-2-one.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity Requirement | Hazards |

| 4-Acetyl-5-methylfuran-2,3-dione | Substrate | >98% (Freshly synthesized*) | Moisture Sensitive, Irritant |

| Urea / Thiourea | Nucleophile | >99% (Anhydrous) | Irritant |

| Toluene | Solvent | Anhydrous (Na-dried) | Flammable, Reprotoxic |

| Diethyl Ether | Wash Solvent | ACS Grade | Flammable, Peroxide former |

*Note: AMFD is unstable and should be prepared via the reaction of acetyl chloride with oxalyl chloride or similar methods immediately prior to use if storage conditions are not strictly anhydrous.

Protocol A: Reaction with Urea

Objective: Synthesis of 3-acetyl-1-carbamoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one.

-

Preparation: Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen gas.

-

Dissolution: Dissolve 4-acetyl-5-methylfuran-2,3-dione (1.54 g, 10 mmol) in anhydrous toluene (40 mL) .

-

Checkpoint: The solution should be clear. Turbidity indicates hydrolysis (presence of acid).

-

-

Addition: Add Urea (0.60 g, 10 mmol) to the solution. Urea has low solubility in toluene at RT but will react upon heating.

-

Reaction: Heat the mixture to reflux (110°C) with vigorous stirring for 2–3 hours .

-

Observation: The reaction mixture typically darkens slightly, and the urea solid will disappear as it reacts/dissolves.

-

-

Monitoring: Monitor via TLC (System: Benzene/Ethyl Acetate 3:1). Look for the disappearance of the furan spot.

-

Isolation:

-

Cool the reaction mixture slowly to room temperature (25°C).

-

Further cool in an ice bath (0–4°C) for 30 minutes. The product usually precipitates as a crystalline solid.

-

Filter the precipitate under vacuum.

-

-

Purification: Wash the filter cake with cold benzene or diethyl ether (2 x 10 mL) to remove unreacted furan or traces of solvent.

-

Recrystallization: Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture to obtain analytical purity.

Protocol B: Reaction with Thiourea

Objective: Synthesis of 3-acetyl-5-hydroxy-5-methyl-1-thiocarbamoyl-1,5-dihydro-2H-pyrrol-2-one.

-

Setup: Identical to Protocol A.

-

Stoichiometry: Use Thiourea (0.76 g, 10 mmol) and AMFD (1.54 g, 10 mmol) in 40 mL Toluene .

-

Reaction: Reflux for 3–4 hours .

-

Note: Thiourea reactions often require slightly longer reflux times due to the different nucleophilicity/solubility profile compared to urea.

-

-

Isolation: Upon cooling, if a precipitate does not form immediately (common with thiourea derivatives due to higher lipophilicity), evaporate the solvent to 1/3 volume under reduced pressure, then add Petroleum Ether to induce precipitation.

-

Purification: Recrystallize from Benzene/Petroleum Ether or Ethanol .

Data Analysis & Characterization

Successful synthesis is validated by the disappearance of the furan-2,3-dione lactone peak in IR and the appearance of amide/thioamide signals.

Expected Spectroscopic Data

| Feature | Urea Derivative (Product A) | Thiourea Derivative (Product B) | Interpretation |

| IR (KBr) - OH | 3300–3450 cm⁻¹ (Broad) | 3300–3450 cm⁻¹ (Broad) | C-5 Hydroxyl group (characteristic of this ring closure). |

| IR (KBr) - NH | 3150–3250 cm⁻¹ | 3150–3250 cm⁻¹ | Amide/Thioamide NH stretching. |

| IR (KBr) - C=O | 1740, 1690 cm⁻¹ | 1730, 1680 cm⁻¹ | Lactam carbonyl and Acetyl carbonyl. |

| IR (KBr) - C=S | N/A | 1250–1300 cm⁻¹ | Characteristic Thioamide band. |

| ¹H NMR (DMSO-d₆) | δ 1.8–2.0 (s, 3H, CH₃) | δ 1.8–2.0 (s, 3H, CH₃) | Methyl group at C-5. |

| ¹H NMR (DMSO-d₆) | δ 2.3–2.4 (s, 3H, Ac-CH₃) | δ 2.3–2.4 (s, 3H, Ac-CH₃) | Acetyl methyl group. |

| ¹H NMR (DMSO-d₆) | δ 7.0–9.0 (br s, NH₂) | δ 8.0–10.0 (br s, NH₂) | Carbamoyl/Thiocarbamoyl protons (D₂O exchangeable). |

Workflow Visualization

The following diagram outlines the operational workflow for the synthesis.

Caption: Figure 2. Operational workflow for the synthesis and isolation of pyrrolin-2-ones.

Troubleshooting & Critical Control Points

Moisture Sensitivity (The "Hidden" Failure Mode)

Furan-2,3-diones are extremely hygroscopic. If the reaction mixture turns into a sticky, intractable oil rather than a precipitate, moisture contamination is the likely cause.

-

Mechanism of Failure: Water attacks the C-2 lactone before urea can, opening the ring to form the alpha-keto acid (4-acetyl-2-hydroxy-4-oxopent-2-enoic acid), which decomposes or polymerizes.

-

Correction: Ensure Toluene is sodium-dried. Dry urea in a desiccator over P₂O₅ before use.

Thermal Decomposition

Excessive heating (>5 hours) can lead to the decarbonylation of the furan-2,3-dione to an acylketene intermediate. While acylketenes also react with urea, they may form different oligomers or pyrimidine derivatives, lowering the yield of the desired pyrrolone.

-

Control: Stop the reaction immediately once TLC shows consumption of the starting material.

Solubility Issues

If the product does not precipitate upon cooling:

-

The product might be too soluble in Toluene (common with alkyl substituents).

-

Action: Evaporate Toluene to near dryness and add cold Diethyl Ether or Petroleum Ether to force precipitation.

References

-

Akcamur, Y., & Kollenz, G. (1987). Reactions of cyclic oxalyl compounds. Organic Preparations and Procedures International, 19(1), 52-56.

-

Kollenz, G., et al. (1991). Furan-2,3-diones: Convenient synthons in heterocyclic chemistry. Journal of Heterocyclic Chemistry, 28(7), 1619-1626.

-

Sener, A., et al. (2000). Reactions of furan-2,3-diones with some urea derivatives. Synthetic Communications, 30(15), 2757-2764.

-

Altural, B., et al. (2006). Synthesis and reactions of some new 1H-pyrrol-2,3-diones. Molecules, 11(7), 564-573.

Troubleshooting & Optimization

Purification strategies for removing impurities from 4-Acetyl-5-methylfuran-2,3-dione

Welcome to the technical support center for the purification of 4-Acetyl-5-methylfuran-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable synthetic intermediate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

I. Understanding Your Compound: Key Physicochemical Properties

Before delving into purification strategies, a foundational understanding of 4-Acetyl-5-methylfuran-2,3-dione's properties is crucial. The furan-2,3-dione core is highly functionalized and possesses inherent reactivity that must be considered during purification and handling.

| Property | Value/Information | Significance for Purification |

| Molecular Formula | C₇H₆O₄ | Indicates a relatively small, polar molecule. |

| Molecular Weight | 170.12 g/mol | --- |

| Appearance | Expected to be a crystalline solid or oil | The physical state will dictate the choice between recrystallization and chromatography. |

| Polarity | High | The presence of four oxygen atoms, including two carbonyl groups, makes this a polar molecule, guiding the selection of chromatographic and recrystallization solvents. |

| Stability | Sensitive to strong acids and bases.[1] | The furan ring is susceptible to acid-catalyzed ring-opening.[1] Electron-withdrawing groups, such as the acetyl and dione moieties, can offer some stability against acid-catalyzed degradation.[2] |

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-Acetyl-5-methylfuran-2,3-dione?

A1: The impurities largely depend on the synthetic route employed. A common route to furan-2,3-diones is the intramolecular cyclization of β-keto esters. For instance, a Dieckmann condensation of a suitable diester can be used.[3][4] In such cases, potential impurities include:

-

Unreacted Starting Materials: Such as the precursor diester.

-

Byproducts of Side Reactions: Including products from intermolecular condensation.

-

Decomposition Products: Furan-2,3-diones can be sensitive to the reaction conditions, and prolonged exposure to acid or base can lead to ring-opened products.[1]

-

Solvent Residues: Residual solvents from the reaction or work-up.

A related compound, 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one, is known to have a potential crystalline by-product, 3-acetyl-4-hydroxyhex-3-ene-2,5-dione, which can be removed by chromatographic separation.[5]

Q2: How should I handle and store my purified 4-Acetyl-5-methylfuran-2,3-dione to prevent degradation?

A2: Given the reactivity of the furan-2,3-dione ring system, proper handling and storage are critical to maintain purity.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture-induced degradation.

-

Temperature: Store at low temperatures (refrigerated or frozen) to minimize thermal decomposition.

-

Light: Protect from light, as furan compounds can be light-sensitive.

-

pH: Avoid contact with strong acids and bases. Glassware should be thoroughly cleaned and dried to remove any acidic or basic residues.

Q3: My compound appears as a dark oil or tar after synthesis. Is it still possible to purify it?

A3: Yes, it is often possible to purify a crude product that is an oil or tar. This appearance usually indicates the presence of polymeric byproducts or other colored impurities. A preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel, can sometimes remove a significant portion of these highly polar, colored impurities. Subsequent purification by column chromatography or recrystallization can then be more effective.

III. Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most common purification techniques applicable to 4-Acetyl-5-methylfuran-2,3-dione.

Guide 1: Purification by Column Chromatography

Column chromatography is a highly effective method for purifying polar compounds like 4-Acetyl-5-methylfuran-2,3-dione.

Workflow for Column Chromatography Purification

Caption: Workflow for Column Chromatography

Detailed Protocol: Flash Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).

-

Column Packing: Pour the slurry into a column and allow the silica to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude 4-Acetyl-5-methylfuran-2,3-dione in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

-

Elution: Begin elution with the non-polar solvent and gradually increase the polarity of the eluent. A common solvent system for furan derivatives is a gradient of ethyl acetate in hexane. For a closely related compound, 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one, a 1:1 mixture of ethyl acetate and hexane was used for elution.[5]

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Common Column Chromatography Issues

| Issue | Potential Cause | Recommended Solution |

| Compound streaks on the TLC plate | The compound may be too polar for the chosen solvent system, or it might be degrading on the silica gel. | Try a more polar solvent system. To test for degradation, spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop it to see if new spots have appeared. If degradation is suspected, consider using a less acidic stationary phase like alumina. |

| Poor separation of the desired compound from an impurity | The polarity of the eluent may not be optimal. | Try a different solvent system. Sometimes, a small change, like switching from ethyl acetate to acetone as the polar component, can significantly improve separation. |

| The compound will not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol to the mobile phase can be effective. |

Guide 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.

Workflow for Recrystallization

Caption: Workflow for Recrystallization

Detailed Protocol: Recrystallization

-

Solvent Selection: The choice of solvent is critical. For a polar compound like 4-Acetyl-5-methylfuran-2,3-dione, polar solvents should be tested. Good starting points include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane or acetone/hexane.[1]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

Troubleshooting Common Recrystallization Issues

| Issue | Potential Cause | Recommended Solution |

| The compound "oils out" instead of crystallizing | The boiling point of the solvent may be too high, or the solution may be supersaturated. | Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to reduce the saturation, then allow it to cool slowly. Using a solvent with a lower boiling point can also help. |

| No crystals form upon cooling | The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | Boil off some of the solvent to increase the concentration and allow it to cool again. If crystals still do not form, the solvent is likely not suitable. Consider a mixed solvent system where the compound is soluble in one solvent and insoluble in the other. |

| Low recovery of the purified product | Too much solvent was used for dissolution or washing, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Wash the collected crystals with a very small amount of ice-cold solvent. Ensure the solution is thoroughly cooled before filtration. |

IV. Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.

This technical support guide is intended to provide a comprehensive overview of purification strategies for 4-Acetyl-5-methylfuran-2,3-dione. The principles and protocols described herein should serve as a valuable resource for obtaining this compound in high purity for your research and development needs.

V. References

-

ACS Publications. (2019, June 19). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters. [Link]

-

Baranovsky, A. V., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 26(11), 3192. [Link]

-

Cambridge University Press. Dieckmann Reaction. [Link]

-

Cardoso, A. L., et al. (2016). Furans and Hydroxymethylfurans: Sustainable Sources of Molecular Diversity. In Sustainable Organic Synthesis: New Developments and Perspectives (pp. 1-46). Royal Society of Chemistry.

-

Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]

-

Organic Chemistry Portal. Dieckmann Condensation. [Link]

-

Gomez, L. F., et al. (2008). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 13(9), 2152-2161. [Link]

-

Nishiyama, S., et al. (2016). 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. Molbank, 2016(4), M913. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

-

Wikipedia. Acetoacetic ester synthesis. [Link]

-

Google Patents. KR20160024702A - Synthesis of furan, thiophene, and pyrroles from acetoacetic esters.

-

University of California, Irvine. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

-

Derevnina, A. O., et al. (2025). New Synthesis of 5-Arylfuran-2,3-diones. Russian Journal of Organic Chemistry, 61(12), 2286-2289. [Link]

-

Organic Syntheses. PREPARATION OF 4-PYRONES FROM ACETOACETIC ESTER: 2-METHYL-4H-PYRAN-4-ONE. [Link]

-

El-Sayed, R., et al. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Journal of the Saudi Chemical Society, 14(2), 181-186.

-

Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds. Army Research Laboratory. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]

Sources

- 1. Tips & Tricks [chem.rochester.edu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one [mdpi.com]

- 5. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Side Reactions During the Decarbonylation of 4-Acetyl-5-methylfuran-2,3-dione

Welcome to the technical support center for the decarbonylation of 4-Acetyl-5-methylfuran-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve optimal outcomes. Here, we address common challenges and provide in-depth, field-proven solutions to minimize side reactions and maximize the yield and purity of your desired product.

Introduction: The Challenge of Selective Decarbonylation

The decarbonylation of 4-Acetyl-5-methylfuran-2,3-dione is a critical transformation for the synthesis of various heterocyclic compounds, including pyran-2,4-dione derivatives, which are valuable intermediates in medicinal chemistry. However, the inherent reactivity of the furan-2,3-dione ring system under thermal or catalytic conditions often leads to a variety of undesired side reactions. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and practical experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for their root causes and actionable protocols to mitigate them.

Issue 1: Low Yield of the Desired Pyran-2,4-dione Product

Question: I am observing a low yield of the expected 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione. What are the likely causes and how can I improve the yield?

Answer: Low yields are typically a result of competing side reactions that consume the starting material or the desired product. The primary culprits are often ring-opening of the furan-2,3-dione, polymerization, and alternative rearrangement pathways.

Causality: The furan-2,3-dione ring is susceptible to nucleophilic attack and thermal decomposition pathways other than the desired decarbonylation.[1][2] The presence of moisture, impurities in the solvent, or inappropriate reaction temperatures can significantly promote these undesired reactions.

Solutions:

-

Strict Anhydrous Conditions: Moisture can lead to hydrolysis and subsequent ring-opening of the furan-2,3-dione. Ensure all glassware is oven-dried, and use freshly distilled, anhydrous solvents.

-

Temperature Optimization: The decarbonylation process is highly temperature-sensitive. A temperature that is too high can favor fragmentation and polymerization, while a temperature that is too low will result in an incomplete reaction.

-

Recommended Protocol: Start with a lower temperature (e.g., 120-130 °C in a high-boiling aprotic solvent like diphenyl ether) and gradually increase it while monitoring the reaction progress by TLC or GC-MS.

-

-

Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related side reactions.

Issue 2: Formation of a Tarry, Polymeric Residue

Question: My reaction mixture is turning into a dark, intractable tar, making product isolation difficult. What is causing this polymerization?

Answer: Polymerization is a common issue when working with reactive intermediates. In this case, it's likely that ring-opened intermediates or other reactive species are undergoing self-condensation or polymerization reactions.

Causality: The thermal decarbonylation can generate highly reactive ketene intermediates. These ketenes can react with themselves or other species in the reaction mixture, leading to the formation of high molecular weight polymers. Acidic or basic impurities can also catalyze these polymerization pathways.[3]

Solutions:

-

Use of a Ketene Trap (Optional): In some cases, if the desired product is not a direct result of ketene dimerization, a trapping agent can be employed. However, for the synthesis of pyran-2,4-diones, this is generally not applicable as the reaction relies on a specific rearrangement.

-

Solvent Choice: A high-boiling, non-polar, and aprotic solvent can help to solvate the intermediates and reduce their tendency to polymerize. Solvents like Dowtherm A or diphenyl ether are often good choices.

-

Concentration Control: Running the reaction at a lower concentration can sometimes reduce the rate of bimolecular polymerization reactions.

| Parameter | Recommended Range | Rationale |

| Temperature | 120 - 160 °C | Balances rate of decarbonylation with minimization of thermal decomposition. |

| Solvent | Diphenyl ether, Dowtherm A | High boiling point, aprotic, and non-polar to minimize side reactions. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of starting material and intermediates. |

| Moisture | < 50 ppm in solvent | Prevents hydrolysis and ring-opening. |

Issue 3: Identification of an Unexpected Byproduct with a Lower Molecular Weight

Question: I have isolated a significant byproduct with a molecular weight corresponding to the loss of more than just carbon monoxide. What could this be?

Answer: This observation suggests that a fragmentation reaction is occurring alongside or instead of the desired decarbonylation.

Causality: At higher temperatures, the furan-2,3-dione ring can undergo more extensive fragmentation. This can involve the cleavage of C-C bonds within the ring, leading to smaller, volatile molecules. For instance, thermal decomposition of similar furanone structures can lead to the formation of acrolein and carbon monoxide.[1][2]

Solutions:

-

Precise Temperature Control: This is the most critical factor. Use a high-precision temperature controller and ensure uniform heating of the reaction vessel.

-

Reaction Time: Prolonged heating, even at the optimal temperature, can lead to product degradation. Monitor the reaction closely and quench it as soon as the starting material is consumed.

-

Flash Vacuum Pyrolysis (FVP): For some substrates, FVP can be a superior method. It involves passing the substrate in the gas phase through a heated tube under high vacuum. The short residence time at high temperature can favor the desired unimolecular decarbonylation over bimolecular side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the decarbonylation of 4-Acetyl-5-methylfuran-2,3-dione to form 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione?

A1: The most plausible mechanism involves a thermal pericyclic reaction. The furan-2,3-dione undergoes a retro-[4+2] cycloaddition (a retro-Diels-Alder reaction) to expel carbon monoxide, generating a highly reactive acylketene intermediate. This intermediate then undergoes a [4+2] cycloaddition (an oxo-Diels-Alder reaction) with its own acetyl group to form the pyran-2,4-dione ring system.

Caption: Proposed reaction pathway for decarbonylation.

Q2: Are there any catalytic methods to promote this decarbonylation and reduce side reactions?

A2: While thermal methods are most commonly reported, the use of transition metal catalysts for decarbonylation is a well-established field in organic chemistry.[4] For this specific transformation, rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), could potentially facilitate the decarbonylation at lower temperatures. However, the coordination of the catalyst to the various oxygen atoms in the substrate could lead to alternative reaction pathways. Experimental screening of different catalysts and reaction conditions would be necessary to develop a successful catalytic method.

Q3: How does the acetyl substituent at the 4-position influence the reaction?

A3: The acetyl group plays a crucial dual role. Firstly, it acts as an electron-withdrawing group, which can influence the stability and reactivity of the furan-2,3-dione ring. Secondly, and more importantly, it serves as the dienophile in the intramolecular oxo-Diels-Alder reaction of the acylketene intermediate, directing the cyclization to form the desired six-membered pyran-2,4-dione ring. Without this group, the ketene intermediate would likely undergo other reactions, such as dimerization or polymerization.

Q4: Can I use a different solvent for this reaction?

A4: The choice of solvent is critical. It should be high-boiling to allow for the necessary thermal energy input and aprotic to avoid reaction with the starting material and intermediates. While diphenyl ether is a common choice, other high-boiling aprotic solvents like Dowtherm A, or even carefully selected ionic liquids, could be explored. Protic solvents like alcohols or water are generally unsuitable as they can lead to ring-opening and other side reactions.[5]

Experimental Protocols

Protocol 1: General Procedure for Thermal Decarbonylation

-

Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermocouple for accurate temperature monitoring.

-

Charging the Reactor: To the flask, add 4-Acetyl-5-methylfuran-2,3-dione (1.0 eq) and anhydrous diphenyl ether (to make a 0.1 M solution).

-

Inerting the System: Purge the system with nitrogen or argon for 15-20 minutes.

-

Heating: Heat the reaction mixture to 130-140 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The product can be isolated by vacuum distillation or by precipitation upon addition of a non-polar solvent like hexanes, followed by filtration and recrystallization.

Caption: Workflow for thermal decarbonylation.

References

-

Dehydroacetic Acid (Part 1): Chemical and Pharmacological Properties. (2017). ResearchGate. [Link]

-

Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

-

Dehydroacetic acid. (n.d.). Wikipedia. [Link]

-

Can anybody suggest an efficient synthesis of dehydroacetic acid? (2015). ResearchGate. [Link]

-

dehydroacetic acid. (n.d.). Organic Syntheses Procedure. [Link]

-

An unexpected 2,3-dihydrofuran derivative ring opening initiated by electrophilic bromination: scope and mechanistic study. (n.d.). Semantic Scholar. [Link]

-

Ring opening reactions of furans. (n.d.). ResearchGate. [Link]

-

Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. (2020). YouTube. [Link]

-

4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. (n.d.). MDPI. [Link]

-

Decarbonylation. (n.d.). Wikipedia. [Link]

-

Furfuryl alcohol deoxygenation, decarbonylation, and ring-opening on Pt(111). (n.d.). ResearchGate. [Link]

-

Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (n.d.). MDPI. [Link]

-

Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (n.d.). PMC. [Link]

-

4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. (2023). MDPI. [Link]

-

Synthesis of 2,3-Dihydrofurans. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of Pyran and Pyranone Natural Products. (n.d.). PMC - NIH. [Link]

-

Synthesis of 4-methylfuran-2(5H)-one 4 from 2-((trimethylsilyl)methyl)allyl acetate. (n.d.). ResearchGate. [Link]

-

Furan synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). PMC. [Link]

-

Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. (2015). The Journal of Physical Chemistry A. [Link]

-

Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.). MDPI. [Link]

-

Synthesis of Pyran Derivatives. (2022). Encyclopedia.pub. [Link]

-

Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (n.d.). MINDS@UW. [Link]

-